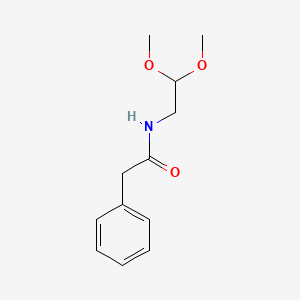

N-(2,2-Dimethoxyethyl)-2-phenylacetamide

Beschreibung

Contextualization within Acetamide (B32628) and Acetal (B89532) Chemistry

The chemical structure of N-(2,2-Dimethoxyethyl)-2-phenylacetamide is characterized by the presence of two key functional groups: an acetamide and an acetal.

The Acetamide Group: The core of the molecule features a secondary amide. Specifically, it is a derivative of acetamide where the nitrogen atom is substituted. The acetamide functional group consists of a carbonyl group single-bonded to a nitrogen atom. extramarks.comsciencewithshobha.com This linkage (R-CO-NR'R'') is fundamental to the structure of peptides and proteins. fiveable.metestbook.com In this molecule, the 2-phenylacetamide (B93265) portion provides the characteristic phenyl ring attached to a methylene (B1212753) group, which is then connected to the carbonyl carbon of the amide. The amide group is planar and can participate in hydrogen bonding, a property that influences the molecule's physical characteristics and interactions. fiveable.me

The Acetal Group: The N-substituent of the amide is a 2,2-dimethoxyethyl group. This group contains an acetal functionality. An acetal is a functional group where a single carbon atom is bonded to two ether-like (-OR) groups. wikipedia.orgbyjus.com In this case, it is a dimethyl acetal, where the terminal carbon of the ethyl chain is bonded to two methoxy (B1213986) (-OCH3) groups. wikipedia.org Acetals are generally stable under neutral or basic conditions but are sensitive to acidic conditions, which will hydrolyze them to regenerate the original aldehyde (in this case, aminoacetaldehyde) and alcohol (methanol). fiveable.me This reactivity makes acetals excellent protecting groups for aldehydes in multi-step syntheses. fiveable.me

The compound's structure, therefore, marries the robust, planar amide linkage with the synthetically versatile and labile acetal group.

Historical Trajectories and Foundational Research on N-(2,2-Dimethoxyethyl)-2-phenylacetamide

While specific foundational papers singling out N-(2,2-Dimethoxyethyl)-2-phenylacetamide are not prominent in historical literature, its existence is a direct result of well-established and fundamental organic reactions. The synthesis of this compound relies on the principles of amide bond formation, a cornerstone of organic chemistry.

The most logical and common synthetic route involves the acylation of an amine. In this case, the reaction would be between aminoacetaldehyde dimethyl acetal and a derivative of phenylacetic acid , such as phenylacetyl chloride . This type of reaction, where an acyl chloride reacts with an amine in the presence of a base (like triethylamine (B128534) or pyridine) to mop up the HCl byproduct, is a variant of the Schotten-Baumann reaction, a method developed in the late 19th century.

A documented synthesis for a closely related analog, N-(2,2-Dimethoxyethyl)-3,4-dimethoxy-phenylacetamide, illustrates this exact methodology. prepchem.com In this procedure, 3,4-dimethoxyphenylacetyl chloride is added to a solution of aminoacetaldehyde dimethyl acetal and triethylamine to yield the final amide product. prepchem.com This highlights that the foundational research enabling the creation of N-(2,2-Dimethoxyethyl)-2-phenylacetamide is rooted in the classic and reliable methods of acylation chemistry developed over a century ago.

Broader Significance in Contemporary Organic Synthesis and Medicinal Chemistry Research

The significance of N-(2,2-Dimethoxyethyl)-2-phenylacetamide in modern research lies less in its direct application and more in its role as a structural motif and a versatile synthetic intermediate. The phenylacetamide scaffold is a recurring feature in molecules explored for biological activity.

Precursor for Heterocyclic Scaffolds: The dual functionality of the molecule makes it a useful precursor. The acetal group can be deprotected under acidic conditions to reveal a reactive aldehyde. This aldehyde can then undergo intramolecular reactions, such as the Pictet-Spengler reaction, to form complex heterocyclic systems. For instance, related phenylacetamides have been synthesized as precursors for 1,2,3,4-tetrahydroisoquinolines, a class of compounds with significant biological activities. mdpi.com A similar compound, 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide, was synthesized as an isoquinoline (B145761) precursor to study its effects on nitric oxide synthesis. mdpi.com

Component of Biologically Active Molecules: The broader class of N-substituted phenylacetamides has been investigated for a wide range of medicinal applications. Depending on the substitutions, these molecules have shown potential as antidepressant, anticonvulsant, and antiproliferative agents. mdpi.comnih.gov Research into phenylacetamide derivatives has identified them as inhibitors of the p38 MAPK signaling pathway, which is implicated in inflammatory responses. medchemexpress.com While N-(2,2-Dimethoxyethyl)-2-phenylacetamide itself is not the final active compound in these studies, its structure represents a key component of the pharmacophore being investigated.

Overview of Key Research Paradigms and Evolving Methodological Approaches for N-(2,2-Dimethoxyethyl)-2-phenylacetamide

The primary methodological approach for the synthesis of N-(2,2-Dimethoxyethyl)-2-phenylacetamide and its analogs remains the formation of an amide bond between its two constituent fragments.

Synthesis: The most prevalent method is the coupling of aminoacetaldehyde dimethyl acetal with phenylacetyl chloride, often in a solvent like dichloromethane (B109758) and in the presence of a tertiary amine base such as triethylamine to act as an acid scavenger. prepchem.com This approach is efficient and high-yielding. Variations could involve using phenylacetic acid itself with a peptide coupling agent, a common strategy in modern organic synthesis to create amide bonds under milder conditions.

Characterization: The structural confirmation of N-(2,2-Dimethoxyethyl)-2-phenylacetamide and related compounds relies on a standard suite of spectroscopic techniques. Research articles on analogous compounds consistently report the use of:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the connectivity of the atoms and the presence of key structural features like the phenyl ring, the amide proton, and the methoxy groups of the acetal. mdpi.comnih.gov

Infrared (IR) Spectroscopy: This technique is crucial for identifying the functional groups, particularly the strong absorption bands characteristic of the amide C=O stretch (typically around 1650 cm⁻¹) and the N-H bond. mdpi.comnih.gov

Mass Spectrometry (MS): Used to determine the molecular weight of the compound and confirm its elemental composition. nih.gov

These established synthetic and analytical methods form the research paradigm for working with this and related molecules, allowing for its reliable creation and unambiguous identification in a research setting.

Data Tables

Table 1: Chemical Identity of N-(2,2-Dimethoxyethyl)-2-phenylacetamide

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | N-(2,2-dimethoxyethyl)-2-phenylacetamide | musechem.com |

| CAS Number | 89314-87-4 | musechem.comchemicalbook.com |

| Molecular Formula | C₁₂H₁₇NO₃ | musechem.comchemicalbook.com |

| Molecular Weight | 223.27 g/mol | musechem.comchemicalbook.com |

Table 2: Representative Synthesis of a Phenylacetamide Analog Based on the synthesis of N-(2,2-Dimethoxyethyl)-3,4-dimethoxy-phenylacetamide.

| Step | Details | Source |

|---|---|---|

| Reactant 1 | Aminoacetaldehyde dimethyl acetal | prepchem.com |

| Reactant 2 | 3,4-Dimethoxyphenylacetyl chloride | prepchem.com |

| Reagent | Triethylamine (base) | prepchem.com |

| Solvent | Methylene chloride | prepchem.com |

| Conditions | Reactants mixed at 15-20°C with ice cooling, stirred for one hour. | prepchem.com |

| Workup | Extraction with water, drying over magnesium sulphate, and evaporation. | prepchem.com |

| Product Form | Oil that slowly crystallizes. | prepchem.com |

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| N-(2,2-Dimethoxyethyl)-2-phenylacetamide |

| Acetamide |

| Aminoacetaldehyde |

| Aminoacetaldehyde dimethyl acetal |

| Methanol (B129727) |

| N-(2,2-Dimethoxyethyl)-3,4-dimethoxy-phenylacetamide |

| Phenylacetic acid |

| Phenylacetyl chloride |

| Triethylamine |

| 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide |

| 1,2,3,4-tetrahydroisoquinolines |

| Dichloromethane |

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(2,2-dimethoxyethyl)-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-15-12(16-2)9-13-11(14)8-10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGVDSOHZUZRTSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)CC1=CC=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60625238 | |

| Record name | N-(2,2-Dimethoxyethyl)-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89314-87-4 | |

| Record name | N-(2,2-Dimethoxyethyl)-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of N 2,2 Dimethoxyethyl 2 Phenylacetamide

Established Synthetic Routes to N-(2,2-Dimethoxyethyl)-2-phenylacetamide

The synthesis of N-(2,2-Dimethoxyethyl)-2-phenylacetamide is primarily achieved through the formation of an amide bond between a phenylacetic acid moiety and an aminoacetaldehyde dimethyl acetal (B89532) moiety. Various strategies have been developed to efficiently construct this linkage.

Amidation Reactions Employing Phenylacetic Acid Derivatives

A foundational approach to forming the title compound involves the direct or indirect amidation of phenylacetic acid or its derivatives. The direct condensation of a carboxylic acid with an amine is challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. nih.gov Consequently, the carboxylic acid group is typically "activated" to facilitate the reaction.

Common methods for activating phenylacetic acid include its conversion to more reactive species such as acyl chlorides (e.g., phenylacetyl chloride) or the use of coupling agents. For instance, reacting phenylacetic acid with carbonyldiimidazole in a solvent like methylene (B1212753) chloride generates a highly reactive acylimidazolide intermediate, which readily undergoes amidation upon the addition of an amine. Another approach involves the use of thionyl chloride, which converts the carboxylic acid into an acyl chloride in situ. This method has been used in a one-pot synthesis of a related phenylacetamide, achieving high yields. google.com

Alternatively, a pre-functionalized building block like 2-chloro-N-phenylacetamide can be used, where the chlorine atom serves as a leaving group for a subsequent nucleophilic substitution by the amine. ekb.eggoogle.com

Table 1: Selected Activating Agents and Catalysts for Phenylacetic Acid Amidation

This table summarizes various reagents used to facilitate the amide bond formation starting from phenylacetic acid.

| Activating Agent/Catalyst | Intermediate/Mechanism | Reference |

|---|---|---|

| Carbonyldiimidazole | Forms a reactive acylimidazolide intermediate. | |

| Thionyl Chloride | Converts carboxylic acid to phenylacetyl chloride in situ. | google.com |

| Nickel(II) Chloride (NiCl₂) | Catalyzes the direct amidation of phenylacetic acid and amines. | nih.gov |

| Magnesium Nitrate Hexahydrate | Acts as a low-cost catalyst for direct amidation using urea (B33335) as a nitrogen source. | researchgate.net |

Utilization of Aminoacetaldehyde Dimethyl Acetal as a Key Precursor

The amine component required for the synthesis is aminoacetaldehyde dimethyl acetal, also known as 2,2-dimethoxyethylamine. chemicalbook.comsigmaaldrich.com This compound provides the N-(2,2-dimethoxyethyl) portion of the final molecule. Its structure includes a primary amine for amide bond formation and a dimethyl acetal group, which is a protected form of an aldehyde. This acetal group is stable under many reaction conditions used for amidation but can be hydrolyzed to the corresponding aldehyde if needed for subsequent synthetic steps. researchgate.net

The synthesis of the target compound involves the reaction of aminoacetaldehyde dimethyl acetal with an activated phenylacetic acid derivative. researchgate.net For example, it can be coupled with acid chlorides in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct. researchgate.net A common industrial route involves the condensation of aminoacetaldehyde dimethyl acetal with a halo-acetamide precursor, such as N-phenethyl-2-chloroacetamide or a similar chloro- or bromoacetylated compound. google.com

Mechanistic Considerations in N-(2,2-Dimethoxyethyl)-2-phenylacetamide Formation

The formation of N-(2,2-Dimethoxyethyl)-2-phenylacetamide proceeds through well-understood reaction mechanisms.

Nucleophilic Acyl Substitution: When using an activated phenylacetic acid derivative like phenylacetyl chloride, the reaction follows a nucleophilic acyl substitution pathway. The nitrogen atom of aminoacetaldehyde dimethyl acetal acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This leads to a tetrahedral intermediate which then collapses, expelling the chloride leaving group to form the stable amide bond.

Nucleophilic Aliphatic Substitution: In syntheses that employ a precursor like 2-chloro-phenylacetamide and an amine, the mechanism is a nucleophilic aliphatic substitution. The amine's lone pair of electrons attacks the carbon atom bearing the chlorine, displacing the chloride ion to form a new carbon-nitrogen bond. In some cases, this reaction is performed in a two-phase system (e.g., toluene (B28343) and water) with a phase-transfer catalyst. google.com The catalyst, often a quaternary ammonium salt, facilitates the transfer of the amine reactant or a hydroxide (B78521) ion between the aqueous and organic phases to promote the reaction.

Exploration of Alternative Precursors and Catalytic Systems

Research into amide synthesis has led to the exploration of various precursors and catalytic systems that could be applied to the formation of N-(2,2-Dimethoxyethyl)-2-phenylacetamide.

Alternative Precursors: While phenylacetic acid is the most direct precursor, the phenylacetamide moiety can be derived from other starting materials. For example, benzyl (B1604629) cyanide can be hydrolyzed under acidic or basic conditions to produce phenylacetamide. orgsyn.org

Alternative Catalytic Systems: For the direct amidation of phenylacetic acid with an amine, several catalytic systems have been investigated to improve efficiency and environmental friendliness.

Nickel Catalysis: Nickel(II) chloride (NiCl₂) has been shown to be an effective catalyst for the direct amidation of phenylacetic acid derivatives in toluene, providing moderate to excellent yields without the need for water-removing agents. nih.gov

Palladium Catalysis: Palladium-catalyzed reactions have been developed for the ortho-arylation of phenylacetamides, indicating the potential for transition metal catalysis in modifying the core structure.

Phase-Transfer Catalysis: As mentioned, phase-transfer catalysts are employed to improve reaction rates and yields in heterogeneous reaction mixtures, particularly when reacting a halo-acetamide with an amine. google.com

Optimization Strategies for the Synthesis of N-(2,2-Dimethoxyethyl)-2-phenylacetamide

The industrial viability of a synthetic process depends heavily on its efficiency. Optimization strategies focus on maximizing product yield and simplifying the isolation and purification processes.

Enhancement of Reaction Yields and Isolation Efficiency

Significant efforts have been made to improve the yield of phenylacetamide derivatives. A documented synthesis for a structurally similar compound, N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)amino]acetamide, highlights a key optimization. A traditional method involving the reflux of N-(2-phenyl)ethyl-2-chloroacetamide with a 2.2 molar excess of aminoacetaldehyde dimethyl acetal in toluene resulted in a modest yield of 67%. google.com This method also suffered from high consumption of the expensive amine precursor. google.com

An improved method was developed using a phase-transfer catalyst in an organic solvent and water system. google.com This optimized process not only allowed for a reduction in the amount of aminoacetaldehyde dimethyl acetal used but also increased the reaction yield to 72%. google.com Furthermore, one-pot methods, such as using thionyl chloride to activate the carboxylic acid in situ, have been shown to produce other phenylacetamides with yields exceeding 93%, demonstrating a powerful strategy for enhancing efficiency by reducing the number of intermediate isolation steps. google.com

Table 2: Comparison of Synthetic Methods for a Related Phenylacetamide

This table illustrates the impact of synthetic methodology on reaction yield for a compound structurally analogous to the subject of this article.

| Method | Key Reagents | Solvent | Yield | Reference |

|---|---|---|---|---|

| Traditional | N-(2-phenyl)ethyl-2-chloroacetamide, 2.2 eq. Aminoacetaldehyde dimethyl acetal | Toluene | 67% | google.com |

| Optimized | N-(2-phenyl)ethyl-2-aminoacetamide, Chloroacetaldehyde dimethyl acetal, Phase Transfer Catalyst, Base | Organic Solvent / Water | up to 72% | google.com |

Controlled Reaction Conditions: Temperature, Solvent Selection, and pH Effects

The successful synthesis of N-substituted phenylacetamides relies on the careful control of reaction parameters to ensure high yields and purity. Efficient and intimate mixing of reactants is crucial, particularly in heterogeneous mixtures. orgsyn.org

Temperature: Reaction temperatures are carefully managed to balance reaction rate and product stability. For the related synthesis of phenylacetamide from benzyl cyanide, temperatures are maintained around 40-50°C. orgsyn.org Higher temperatures are often avoided to prevent the volatilization of reagents or decomposition of the desired product. orgsyn.org In the synthesis of similar N-substituted acetamides, reactions may be conducted at room temperature or heated under reflux depending on the specific reagents used. nih.govnih.gov For instance, the reaction of 2-chloro-N,N-dimethylacetamide with aniline (B41778) derivatives is conducted at 120°C in an oil bath. chemicalbook.com

Solvent Selection: The choice of solvent is critical and depends on the solubility of the reactants and the reaction mechanism. Dichloromethane (B109758) (DCM) is a common solvent for amide bond formation. google.comnih.gov Other solvents such as toluene, methanol (B129727), and dimethylformamide (DMF) are also utilized in the synthesis of phenylacetamide derivatives. nih.govgoogle.com In some preparations, a two-phase system of an organic solvent and water is employed, often in the presence of a phase-transfer catalyst to facilitate the reaction between components in different phases. google.com

pH Effects: The pH of the reaction medium plays a significant role, especially in reactions involving amines and carboxylic acids or their derivatives. The formation of N-(2,2-Dimethoxyethyl)-2-phenylacetamide from an amine and an acyl chloride, for example, is often carried out in the presence of a non-nucleophilic base like triethylamine (Et3N) to neutralize the HCl generated during the reaction. mdpi.com In other preparations, a sodium carbonate solution is used to work up the product and remove acidic impurities. orgsyn.org The synthesis of N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)amino]acetamide, a structurally similar compound, is performed in the presence of a base. google.com

Table 1: Summary of Controlled Reaction Conditions for Phenylacetamide Synthesis

| Parameter | Condition | Rationale / Example | Source(s) |

|---|---|---|---|

| Temperature | 40-120 °C | Balances reaction rate with reagent/product stability. Phenylacetamide synthesis is kept below 50°C. orgsyn.org | orgsyn.orgchemicalbook.com |

| Solvent | Dichloromethane, Toluene, Methanol, DMF, Water (two-phase) | Solubilizes reactants and facilitates the reaction. DCM and toluene are common. nih.govgoogle.comnih.gov | nih.govgoogle.comnih.gov |

| pH / Base | Basic or Neutral | Neutralizes acidic byproducts (e.g., HCl). Triethylamine or sodium carbonate are often used. orgsyn.orggoogle.commdpi.com | orgsyn.orggoogle.commdpi.com |

| Catalyst | Phase-Transfer Catalyst, Palladium Acetate (B1210297) | Enhances reaction rates in multiphase systems or for specific coupling reactions. chemicalbook.comgoogle.com | chemicalbook.comgoogle.com |

Chemical Transformations and Derivatization Reactions of N-(2,2-Dimethoxyethyl)-2-phenylacetamide

The structure of N-(2,2-Dimethoxyethyl)-2-phenylacetamide contains several functional groups that can be selectively targeted for further chemical transformations.

Hydrolysis of the Dimethoxyethyl Acetal Moiety and Subsequent Reactivity

The dimethoxyethyl group is a protected form of an aldehyde, known as an acetal. This group is stable under basic and neutral conditions but can be readily hydrolyzed under acidic conditions to reveal the aldehyde functionality.

The hydrolysis reaction involves the protonation of one of the methoxy (B1213986) oxygens, followed by the elimination of methanol to form a resonance-stabilized oxocarbenium ion. The subsequent attack of water and loss of a second molecule of methanol yields the N-(2-oxoethyl)-2-phenylacetamide. This newly formed aldehyde is a reactive electrophile, capable of participating in a variety of subsequent reactions, such as reductive amination, Wittig reactions, and condensation reactions, making it a key intermediate for building molecular complexity.

Modifications and Functionalization of the Amide Linkage

The amide bond itself is a robust functional group, but it can be modified under specific conditions.

Alkylation: The nitrogen of the amide can be alkylated, although this is generally more difficult than the alkylation of an amine. researchgate.net This reaction typically requires strong bases and reactive alkylating agents. researchgate.net

Reduction: The amide can be reduced to an amine using powerful reducing agents like lithium aluminum hydride (LiAlH4). This transformation converts the N-(2,2-Dimethoxyethyl)-2-phenylacetamide into the corresponding secondary amine, N-(2,2-dimethoxyethyl)-2-phenylethanamine.

Hydrolysis: While amides are generally stable, they can be hydrolyzed back to the parent carboxylic acid (phenylacetic acid) and amine (2,2-dimethoxyethanamine) under harsh acidic or basic conditions with heating. orgsyn.org

Cyclization Pathways and Heterocycle Formation Involving N-(2,2-Dimethoxyethyl)-2-phenylacetamide Derivatives

N-(2,2-Dimethoxyethyl)-2-phenylacetamide is a valuable precursor for the synthesis of various heterocyclic compounds. Following hydrolysis of the acetal and subsequent modification, the resulting derivatives can undergo intramolecular cyclization reactions.

A key application is in the synthesis of tetrahydroisoquinolines, a common scaffold in natural products and pharmaceuticals. mdpi.com The general strategy involves:

Hydrolysis of the acetal to the corresponding aldehyde.

An intramolecular cyclization reaction, such as a Pictet-Spengler or Bischler-Napieralski reaction, where the phenyl ring acts as the nucleophile, attacking the electrophilic center generated from the aldehyde. This forms the core isoquinoline (B145761) ring system.

Derivatives of N-(2,2-Dimethoxyethyl)-2-phenylacetamide can also be used to construct other heterocyclic systems. For example, related chloroacetamide precursors are used to synthesize cyclic chalcogenide compounds like 4-benzyl-1,4-thiazinane-3,5-dione by reacting them with sodium sulfide. ekb.eg Similarly, indole (B1671886) and 1,2,4-triazole (B32235) rings can be linked to create complex heterocyclic structures. mdpi.com

Table 2: Examples of Heterocycles from Phenylacetamide Precursors

| Precursor Type | Reaction Type | Resulting Heterocycle | Source(s) |

|---|---|---|---|

| N-Phenethyl-phenylacetamide derivative | Pictet-Spengler / Bischler-Napieralski | Tetrahydroisoquinoline | mdpi.commdpi.com |

| N-benzyl-2-chloro-N-(2-chloroacetyl)acetamide | Nucleophilic substitution with Na2E (E=S, Se, Te) | Thia/Selena/Tellura-morpholine-dione | ekb.eg |

| Indole-triazole derivative | Condensation / Cyclization | Fused Indolo-triazolo-pyridazine | mdpi.com |

Incorporation of N-(2,2-Dimethoxyethyl)-2-phenylacetamide into Complex Molecular Architectures

The reactivity of N-(2,2-Dimethoxyethyl)-2-phenylacetamide and its derivatives makes it a useful building block for constructing larger, more complex molecules. Its ability to serve as a precursor to reactive aldehydes or to participate in cyclization reactions allows for its incorporation into a wide array of molecular frameworks.

One notable example is its role as an intermediate in the synthesis of praziquantel, a broad-spectrum anti-parasitic drug. google.com A structurally related compound, N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)amino]acetamide, is a key intermediate in this process. google.com The synthesis of various biologically active molecules, including potential anticancer agents and antidepressant agents, often involves the use of phenylacetamide scaffolds. nih.govnih.govnih.gov These scaffolds are systematically modified to explore structure-activity relationships, demonstrating the modularity and importance of precursors like N-(2,2-Dimethoxyethyl)-2-phenylacetamide in medicinal chemistry. nih.govnih.gov

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be assembled.

Proton NMR (¹H NMR) Analysis of N-(2,2-Dimethoxyethyl)-2-phenylacetamide and its Derivatives

Proton NMR (¹H NMR) provides information about the chemical environment, connectivity, and number of different types of protons in a molecule. In N-(2,2-Dimethoxyethyl)-2-phenylacetamide, distinct signals are expected for the protons of the phenyl ring, the benzylic methylene (B1212753) group, the amide N-H proton, and the dimethoxyethyl moiety.

The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The two benzylic protons (CH₂ adjacent to the phenyl ring) are expected to produce a singlet at approximately δ 3.6 ppm. The N-H proton of the amide group is anticipated to show a broad signal, often a triplet due to coupling with the adjacent CH₂ group, around δ 5.5-6.5 ppm, though its chemical shift can be highly dependent on solvent and concentration.

The dimethoxyethyl group gives rise to several characteristic signals. The two methoxy (B1213986) groups (-OCH₃) are chemically equivalent and would appear as a sharp singlet integrating to six protons, typically around δ 3.3-3.4 ppm. The methylene protons (-NH-CH₂-) adjacent to the nitrogen are expected to be a doublet of doublets or a quartet around δ 3.4-3.5 ppm, due to coupling with both the N-H proton and the methine proton. The single methine proton (-CH(OCH₃)₂) would likely appear as a triplet around δ 4.4-4.5 ppm, coupled to the adjacent methylene group.

Table 1: Predicted ¹H NMR Spectral Data for N-(2,2-Dimethoxyethyl)-2-phenylacetamide

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~ 7.35 - 7.20 | Multiplet | 5H | Phenyl (C₆H₅) |

| ~ 6.0 | Triplet (broad) | 1H | Amide (NH) |

| ~ 4.4 | Triplet | 1H | Acetal (B89532) CH |

| ~ 3.62 | Singlet | 2H | Benzylic CH₂ |

| ~ 3.4 | Doublet of doublets | 2H | N-CH₂ |

| ~ 3.35 | Singlet | 6H | Methoxy (2 x OCH₃) |

Analysis of related phenylacetamide derivatives shows similar patterns. For instance, in N-(2-hydroxyethyl)-2-phenylacetamide, the phenyl protons are observed as a multiplet between δ 7.11 and 7.52 ppm, and the benzylic CH₂ protons appear at δ 3.55-3.40 ppm. Current time information in Nye County, US.

Carbon-13 NMR (¹³C NMR) Analysis for Carbon Framework Determination

Carbon-13 NMR complements ¹H NMR by providing a spectrum of the carbon backbone. In N-(2,2-Dimethoxyethyl)-2-phenylacetamide, each unique carbon atom gives a distinct signal.

The carbonyl carbon (C=O) of the amide is expected in the downfield region, around δ 170-172 ppm. The aromatic carbons of the phenyl ring typically resonate between δ 127 and 135 ppm. Specifically, the quaternary carbon attached to the acetyl group would be around δ 134-135 ppm, while the other aromatic carbons appear in the δ 127-130 ppm range. The benzylic carbon (CH₂) is anticipated around δ 44-45 ppm.

For the dimethoxyethyl group, the acetal carbon (-CH(OCH₃)₂) is highly characteristic and expected to appear around δ 102-104 ppm. The two equivalent methoxy carbons (-OCH₃) would produce a single peak around δ 54-55 ppm. The methylene carbon attached to the nitrogen (-N-CH₂) is expected at approximately δ 41-42 ppm. Data from similar structures, such as various N-substituted phenylacetamides, support these predicted chemical shift ranges. Current time information in Nye County, US.nih.gov

Table 2: Predicted ¹³C NMR Spectral Data for N-(2,2-Dimethoxyethyl)-2-phenylacetamide

| Chemical Shift (δ ppm) | Assignment |

| ~ 171.0 | Amide Carbonyl (C=O) |

| ~ 134.5 | Phenyl C (quaternary) |

| ~ 129.5 | Phenyl CH |

| ~ 128.8 | Phenyl CH |

| ~ 127.2 | Phenyl CH |

| ~ 103.0 | Acetal CH |

| ~ 54.5 | Methoxy (2 x OCH₃) |

| ~ 44.0 | Benzylic CH₂ |

| ~ 41.5 | N-CH₂ |

Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. For N-(2,2-Dimethoxyethyl)-2-phenylacetamide, a COSY spectrum would show a cross-peak between the amide N-H proton and the adjacent N-CH₂ protons. It would also show a correlation between the N-CH₂ protons and the acetal CH proton, confirming the connectivity of the ethyl chain.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly to the carbon atom they are attached to (one-bond C-H correlation). This is invaluable for assigning carbon signals. For example, the proton signal at ~3.62 ppm would correlate to the carbon signal at ~44.0 ppm, confirming their assignment as the benzylic CH₂ group. Likewise, the methoxy proton singlet at ~3.35 ppm would correlate with the methoxy carbon signal at ~54.5 ppm.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons (typically two or three bonds), which is key for piecing together the molecular puzzle. Key expected correlations would include the benzylic protons (~3.62 ppm) showing a correlation to the amide carbonyl carbon (~171.0 ppm) and the quaternary phenyl carbon (~134.5 ppm). The methoxy protons (~3.35 ppm) would show a three-bond correlation to the acetal carbon (~103.0 ppm).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of molecular structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry measures the mass-to-charge ratio with very high accuracy. This allows for the determination of the elemental formula of a compound by comparing the experimentally measured exact mass with the calculated theoretical mass. For N-(2,2-Dimethoxyethyl)-2-phenylacetamide, the molecular formula is C₁₂H₁₇NO₃. chemicalbook.commusechem.com The calculated monoisotopic mass for the protonated molecule [M+H]⁺ (C₁₂H₁₈NO₃⁺) is 224.1281 Da. HRMS analysis would be expected to yield a measured mass that matches this value to within a few parts per million (ppm), thus confirming the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions (product ions) provide detailed structural information. For N-substituted 2-phenylacetamides, fragmentation is often predictable. Current time information in Nye County, US.

The most common fragmentation pathway for phenylacetamides involves cleavage of the bond between the carbonyl group and the benzylic carbon, leading to the formation of the highly stable tropylium (B1234903) ion at a mass-to-charge ratio (m/z) of 91. Another significant fragmentation would be the cleavage of the amide bond.

For N-(2,2-Dimethoxyethyl)-2-phenylacetamide, key expected fragmentation pathways would include:

Loss of the dimethoxyethyl group: Cleavage of the N-CH₂ bond could lead to a fragment corresponding to the phenylacetamide moiety.

Formation of the tropylium ion (m/z 91): This is a hallmark fragment for compounds containing a benzyl (B1604629) group.

Cleavage of the acetal: The dimethoxyethyl side chain could fragment through the loss of methanol (B129727) (CH₃OH, 32 Da) or formaldehyde (B43269) (CH₂O, 30 Da) from the acetal group, leading to characteristic daughter ions.

Table 3: Predicted Key MS/MS Fragments for N-(2,2-Dimethoxyethyl)-2-phenylacetamide ([M+H]⁺ = 224.1)

| m/z (Predicted) | Possible Identity |

| 134.1 | [M+H - CH(OCH₃)₂]⁺ |

| 118.1 | [Phenylacetyl]⁺ |

| 91.1 | [Tropylium ion, C₇H₇]⁺ |

| 75.1 | [CH(OCH₃)₂]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups within a molecule by measuring its vibrational transitions. For N-(2,2-Dimethoxyethyl)-2-phenylacetamide, the spectra would be characterized by the vibrations of its secondary amide, phenyl, and dimethoxy groups.

While specific spectra for N-(2,2-Dimethoxyethyl)-2-phenylacetamide are not publicly cataloged, the expected absorption bands can be predicted based on the known frequencies for its constituent functional groups and comparison with the parent molecule, 2-phenylacetamide (B93265). spectrabase.comchemicalbook.comnist.gov The key vibrational modes are detailed in the table below.

The IR spectrum of a secondary amide like N-(2,2-Dimethoxyethyl)-2-phenylacetamide is distinguished by several characteristic bands. The N-H stretching vibration typically appears as a sharp band around 3300 cm⁻¹. The amide I band (primarily C=O stretching) is a strong, prominent absorption found between 1680 and 1630 cm⁻¹. The amide II band, which arises from a combination of N-H bending and C-N stretching, occurs in the region of 1550-1510 cm⁻¹. nist.govnist.gov

The phenyl group contributes sharp peaks from C-H stretching just above 3000 cm⁻¹ and several absorptions from C=C ring stretching in the 1600-1450 cm⁻¹ region. The acetal group (C(OCH₃)₂) is characterized by strong C-O stretching bands, typically found in the 1150-1050 cm⁻¹ range. nist.gov

Raman spectroscopy provides complementary information. While the polar C=O and C-O bonds give strong IR signals, the non-polar phenyl ring C=C bonds would be expected to produce strong signals in the Raman spectrum. spectrabase.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide (N-H) | N-H Stretch | ~3300 | Medium-Sharp |

| Aromatic (C-H) | C-H Stretch | 3100-3000 | Medium |

| Alkyl (C-H) | C-H Stretch | 2950-2850 | Medium-Strong |

| Amide I (C=O) | C=O Stretch | 1680-1630 | Strong |

| Amide II | N-H Bend + C-N Stretch | 1550-1510 | Medium-Strong |

| Aromatic (C=C) | C=C Ring Stretch | 1600-1450 | Variable |

| Acetal (C-O) | C-O Stretch | 1150-1050 | Strong |

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatography is indispensable for separating N-(2,2-Dimethoxyethyl)-2-phenylacetamide from reaction mixtures, identifying impurities, and quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds like N-(2,2-Dimethoxyethyl)-2-phenylacetamide. A typical analytical approach would employ reverse-phase chromatography. sielc.com In this mode, a non-polar stationary phase (like C18-silica) is used with a polar mobile phase.

Method development would involve optimizing the mobile phase composition, typically a mixture of acetonitrile (B52724) and water, to achieve a good separation between the target compound and any impurities or starting materials. sielc.com The addition of a small amount of an acid like formic acid is common for improving peak shape, especially if mass spectrometry (MS) is used for detection. sielc.com Validation would confirm the method's linearity, accuracy, precision, and sensitivity for the quantitative analysis of the compound. Purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. Studies on similar phenylacetamide derivatives have successfully used such methods for analysis and impurity isolation. nih.gov

| Parameter | Condition |

|---|---|

| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (Gradient or Isocratic) |

| Detector | UV-Vis (e.g., at 254 nm) or Mass Spectrometer (MS) |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Gas Chromatography (GC) is best suited for compounds that are volatile and thermally stable. Due to its relatively high molecular weight (223.27 g/mol ) and polarity from the amide group, N-(2,2-Dimethoxyethyl)-2-phenylacetamide may have limited volatility for direct GC analysis. musechem.comchemicalbook.com While GC methods have been documented for other phenylacetamide derivatives, they are often more volatile. nist.gov

Analysis of N-(2,2-Dimethoxyethyl)-2-phenylacetamide by GC would likely require derivatization to increase its volatility or the use of high-temperature columns and injection techniques. Alternatively, GC could be used to analyze more volatile precursors or potential side-products during its synthesis, such as phenylacetaldehyde (B1677652) dimethyl acetal. nist.gov

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique ideal for monitoring the progress of a chemical reaction in real-time. fishersci.comsigmaaldrich.com To monitor the synthesis of N-(2,2-Dimethoxyethyl)-2-phenylacetamide, a small aliquot of the reaction mixture would be spotted onto a TLC plate, typically coated with silica (B1680970) gel. ictsl.net

The plate is then developed in a chamber containing a suitable solvent system (eluent), such as a mixture of ethyl acetate (B1210297) and hexane. The different components of the reaction mixture (starting materials, product, and byproducts) will travel up the plate at different rates depending on their polarity and interaction with the stationary phase. The product, being more polar than some starting materials but potentially less polar than others, will have a unique retention factor (Rf value). chemcoplus.co.jp The spots can be visualized under UV light (due to the phenyl group) or by staining with a chemical reagent. nih.gov The disappearance of starting material spots and the appearance of the product spot indicate the reaction's progression towards completion.

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F₂₅₄ plates |

| Mobile Phase (Eluent) | Ethyl Acetate / Hexane (e.g., 1:1 v/v, requires optimization) |

| Application | Spotting of reaction mixture with a capillary tube |

| Visualization | UV lamp (254 nm) or staining (e.g., potassium permanganate) |

X-ray Crystallography for Solid-State Structural Analysis (if applicable)

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of structure by yielding data on bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for N-(2,2-Dimethoxyethyl)-2-phenylacetamide is not currently published in the searched literature, analysis of related structures provides insight into the likely solid-state conformation. For instance, the crystal structure of N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide reveals that the amide group's nitrogen and oxygen atoms participate in intermolecular hydrogen bonding, forming chains that stabilize the crystal packing. mostwiedzy.plmdpi.com Similarly, the structure of 2-Chloro-N-methyl-N-phenylacetamide shows a nearly planar arrangement of the core amide atoms. researchgate.net

If single crystals of N-(2,2-Dimethoxyethyl)-2-phenylacetamide were obtained, X-ray diffraction analysis would provide the exact coordinates of each atom, confirming the molecular connectivity and revealing its conformational preferences and packing in the solid state.

| Crystallographic Data | Significance |

|---|---|

| Crystal System & Space Group | Describes the symmetry of the crystal lattice (e.g., Monoclinic, C2/c). mostwiedzy.pl |

| Unit Cell Dimensions | Defines the size and shape of the basic repeating unit of the crystal. |

| Bond Lengths & Angles | Provides precise measurements of the molecular geometry. |

| Torsional Angles | Describes the conformation of the molecule. |

| Intermolecular Interactions | Identifies hydrogen bonds and other non-covalent forces that dictate crystal packing. mdpi.com |

Computational and Theoretical Investigations of N 2,2 Dimethoxyethyl 2 Phenylacetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone of modern chemical research, providing a detailed picture of the electronic environment of a molecule.

Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for investigating the electronic structure of molecules. For a compound like N-(2,2-Dimethoxyethyl)-2-phenylacetamide, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), would be utilized to predict its geometry and electronic properties. nih.govjmcs.org.mx Such studies on related phenylacetamide derivatives have demonstrated the utility of DFT in understanding their structure-activity relationships. nih.gov The theoretical framework of DFT allows for the calculation of various molecular properties that are crucial for predicting the compound's behavior.

The electronic properties of N-(2,2-Dimethoxyethyl)-2-phenylacetamide can be characterized by analyzing its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. jmcs.org.mx For similar aromatic amides, computational studies have been employed to determine these parameters, which are vital for predicting their reactivity and potential applications. jmcs.org.mx

Table 1: Hypothetical Electronic Properties of N-(2,2-Dimethoxyethyl)-2-phenylacetamide Calculated using DFT

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

| Dipole Moment | 3.5 D | Polarity and intermolecular interactions |

Note: The values in this table are hypothetical and serve as illustrative examples of the data that would be generated from DFT calculations.

The flexibility of the ethyl acetamide (B32628) linker in N-(2,2-Dimethoxyethyl)-2-phenylacetamide allows for the existence of multiple conformers. Conformational analysis is crucial for understanding the three-dimensional structure of the molecule and how it influences its properties. Computational methods can be used to explore the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. nih.gov For instance, studies on structurally related N,N-diethyl-2-[(4'-substituted) phenylthio]acetamides have revealed the presence of stable gauche and cis conformers, with their relative populations being influenced by the solvent polarity. nih.gov A similar conformational landscape would be expected for N-(2,2-Dimethoxyethyl)-2-phenylacetamide, with different rotational isomers arising from the rotation around the C-C and C-N bonds of the ethylacetamide chain.

Computational chemistry provides a powerful lens through which to view the intricate details of chemical reactions. For N-(2,2-Dimethoxyethyl)-2-phenylacetamide, theoretical calculations could be employed to elucidate the mechanisms of its potential reactions, such as hydrolysis of the amide or acetal (B89532) groups. By mapping the reaction pathway and locating the transition state structures, it is possible to calculate activation energies and reaction rates. This information is invaluable for understanding the compound's stability and predicting its chemical transformations.

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time.

Solvent Effects on Molecular Conformations and Stability

The conformation and stability of a molecule like N-(2,2-Dimethoxyethyl)-2-phenylacetamide are intrinsically linked to its surrounding environment, particularly the solvent. Computational chemistry provides powerful tools to explore these interactions.

Theoretical studies would typically employ quantum mechanical calculations, such as Density Functional Theory (DFT), to model the molecule's geometry. By incorporating a solvent model, researchers can simulate how the molecule behaves in different solvent environments, from polar protic solvents like water and ethanol (B145695) to aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and nonpolar solvents like hexane.

The choice of solvent can significantly influence the molecule's preferred three-dimensional shape. For instance, in a polar solvent, conformations that maximize the exposure of polar groups (like the amide and ether functionalities) to the solvent would be favored to facilitate stabilizing solute-solvent interactions, such as hydrogen bonding. Conversely, in a nonpolar solvent, the molecule might adopt a more folded conformation to minimize the exposure of these polar groups.

These computational models can calculate the relative energies of different conformers in various solvents, thereby predicting the most stable conformations. The data generated from such studies would be crucial for understanding the molecule's behavior in biological systems, where it interacts with aqueous environments.

In Silico Modeling for Structure-Activity Relationship (SAR) Prediction and Optimization

In silico modeling is a cornerstone of modern drug discovery and chemical research, allowing for the prediction of a compound's biological activity based on its chemical structure. For N-(2,2-Dimethoxyethyl)-2-phenylacetamide, Quantitative Structure-Activity Relationship (QSAR) modeling would be a primary approach. nih.govnih.gov

A QSAR study involves several key steps:

Data Collection : A dataset of compounds with known biological activities, structurally related to N-(2,2-Dimethoxyethyl)-2-phenylacetamide, would be compiled.

Descriptor Calculation : A wide range of molecular descriptors for each compound would be calculated. These descriptors quantify various aspects of the molecule's structure, including topological, electronic, and physicochemical properties.

Model Development : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the calculated descriptors with the observed biological activity. mdpi.comkg.ac.rsmdpi.com

Model Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. mdpi.commdpi.com

Once a validated QSAR model is established, it can be used to predict the activity of new, unsynthesized derivatives of N-(2,2-Dimethoxyethyl)-2-phenylacetamide. This allows for the rational design of more potent or selective compounds by identifying which structural modifications are likely to enhance the desired activity. For example, the model might suggest that increasing the hydrophobicity of a particular region of the molecule or altering its electronic properties could lead to improved biological performance. This predictive capability significantly accelerates the process of lead optimization in drug discovery. nih.gov

Below is an interactive data table illustrating the types of molecular descriptors that would be calculated and used in a hypothetical QSAR study of N-(2,2-Dimethoxyethyl)-2-phenylacetamide and its analogs.

| Compound Name | Molecular Weight ( g/mol ) | LogP | Number of Hydrogen Bond Donors | Number of Hydrogen Bond Acceptors | Predicted Activity (Hypothetical) |

| N-(2,2-Dimethoxyethyl)-2-phenylacetamide | 223.28 | 1.5 | 1 | 3 | 0.5 |

| Analog 1 | 237.30 | 1.8 | 1 | 3 | 0.7 |

| Analog 2 | 209.25 | 1.2 | 1 | 3 | 0.4 |

| Analog 3 | 251.33 | 2.1 | 1 | 4 | 0.9 |

Research on Biological and Pharmacological Relevance of N 2,2 Dimethoxyethyl 2 Phenylacetamide and Its Analogs

Role as a Key Synthetic Intermediate in Pharmacologically Active Compounds

N-(2,2-Dimethoxyethyl)-2-phenylacetamide is a crucial building block in the synthesis of several important pharmaceutical compounds. Its chemical structure allows for facile modifications and cyclization reactions, leading to the formation of complex heterocyclic systems that are often the core of biologically active molecules.

Precursor to Praziquantel and Related Anthelmintic Agents

The most prominent role of N-(2,2-Dimethoxyethyl)-2-phenylacetamide is as a key intermediate in the synthesis of Praziquantel, a broad-spectrum anthelmintic drug essential for treating various parasitic worm infections, particularly schistosomiasis. Several synthetic routes to Praziquantel utilize this acetamide (B32628) derivative.

A common pathway involves the reaction of phenylethylamine with chloroacetyl chloride to produce 2-chloro-N-phenethylacetamide. This intermediate is then reacted with aminoacetaldehyde dimethylacetal to yield 2-[(2,2-dimethoxyethyl)amino]-N-(2-phenylethyl)acetamide. google.com Subsequent acid-catalyzed cyclization of this compound leads to the formation of the pyrazino[2,1-a]isoquinoline core of Praziquantel. google.com The final step is the acylation with cyclohexanoyl chloride to afford Praziquantel. google.com

Variations of this synthesis exist, but the central role of 2-[(2,2-dimethoxyethyl)amino]-N-(2-phenylethyl)acetamide as the immediate precursor to the cyclized isoquinoline (B145761) system remains a cornerstone of many manufacturing processes. google.com Research has also focused on developing more cost-effective and efficient syntheses, including one-pot methods and flow-chemistry approaches, where this intermediate is a critical component. researchgate.net Furthermore, analogs of Praziquantel have been synthesized by modifying the acyl group or other parts of the molecule, often starting from the same key intermediate, to explore new anthelmintic agents with potentially improved properties. nih.govnih.gov

Building Block for Other Biologically Active Scaffolds

The utility of N-(2,2-Dimethoxyethyl)-2-phenylacetamide and its immediate precursors extends beyond Praziquantel to the synthesis of other heterocyclic structures with potential biological activity. ossila.comhoffmanchemicals.com The phenylacetamide moiety itself is a recognized pharmacophore present in a variety of active compounds. nih.govresearchgate.net For instance, derivatives of N-phenylacetamide have been investigated for their potential as anticancer agents. nih.gov The synthesis of these derivatives often involves the reaction of a substituted aniline (B41778) with a phenylacetyl chloride derivative, highlighting the modularity of this chemical scaffold. nih.gov

While direct examples of N-(2,2-Dimethoxyethyl)-2-phenylacetamide being used to create a wide array of different bioactive scaffolds are not extensively documented in publicly available research, its role in forming the pyrazinoisoquinoline ring system of Praziquantel demonstrates its potential as a building block for complex heterocyclic compounds. nih.gov The reactive nature of the amino and acetamide groups allows for further chemical transformations, suggesting its potential for creating libraries of diverse molecules for drug discovery.

Exploration of Derivatives with Targeted Biological Activities

Researchers have synthesized and evaluated a multitude of derivatives based on the N-phenylacetamide scaffold to explore a wide range of biological activities. These studies aim to identify new therapeutic agents by modifying the core structure and observing the effects on specific biological targets.

Enzyme Inhibition Studies and Mechanistic Insights (e.g., Metalloproteases, DXR, IDI-2)

The N-phenylacetamide scaffold has been a foundation for the development of various enzyme inhibitors. While specific studies on N-(2,2-Dimethoxyethyl)-2-phenylacetamide derivatives targeting metalloproteases, DXR, and IDI-2 are not prominent in the available literature, research on broader N-phenylacetamide derivatives demonstrates their potential in this area.

Metalloproteinases: Metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. mdpi.com Their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. mdpi.com While specific inhibitors based on the N-(2,2-Dimethoxyethyl)-2-phenylacetamide structure are not detailed, the general class of metalloproteinase inhibitors often features chelating groups that can interact with the active site zinc ion. nih.govresearchgate.netfigshare.com The design of selective inhibitors remains a significant challenge. nih.gov

DXR (1-deoxy-D-xylulose-5-phosphate reductoisomerase): This enzyme is a key component of the non-mevalonate pathway for isoprenoid biosynthesis in many pathogens, including the causative agents of malaria and tuberculosis, but is absent in humans, making it an attractive drug target. No specific studies linking N-(2,2-Dimethoxyethyl)-2-phenylacetamide derivatives to DXR inhibition were identified.

IDI-2 (Isopentenyl Diphosphate Isomerase 2): Similar to DXR, IDI-2 is involved in isoprenoid biosynthesis. No specific research on the inhibition of IDI-2 by N-(2,2-Dimethoxyethyl)-2-phenylacetamide derivatives was found in the searched literature.

However, other phenylacetamide derivatives have shown significant enzyme inhibitory activity against different targets. For example, benzohydrazide (B10538) and phenylacetamide scaffolds have been identified as putative inhibitors of ParE, a bacterial topoisomerase. nih.gov In one study, compounds with electron-withdrawing groups, such as nitro and carboxyl moieties on the phenylacetamide structure, demonstrated increased inhibitory activity against E. coli ParE. nih.gov

Investigation of Antimicrobial Mechanisms (Antibacterial, Antifungal, Nematicidal)

Derivatives of N-phenylacetamide have been extensively studied for their antimicrobial properties, exhibiting activity against a range of pathogens.

Antibacterial Activity: A series of novel N-phenylacetamide derivatives containing 4-arylthiazole moieties were synthesized and showed promising in vitro antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas axonopodis pv. citri (Xac), and Xanthomonas oryzae pv. oryzicola (Xoc). nih.gov The mechanism of action for one of the lead compounds, N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1), was investigated using scanning electron microscopy, which revealed that the compound could cause rupture of the bacterial cell membrane. nih.gov In another study, phenylacetamide derivatives were investigated as inhibitors of the bacterial enzyme ParE, which is essential for DNA replication. nih.gov Certain derivatives showed potent bactericidal activity against E. coli and MRSA strains. nih.gov

Antifungal Activity: 2-chloro-N-phenylacetamide has been identified as a molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida species and Aspergillus flavus. scielo.brnih.gov Mechanistic studies suggest that its antifungal action may involve binding to ergosterol (B1671047) in the fungal plasma membrane, a mechanism shared by some established antifungal drugs. tandfonline.comresearchgate.netscielo.br Additionally, there is evidence to suggest it might also inhibit DNA synthesis. nih.govscielo.br However, some studies have shown that it does not act by damaging the fungal cell wall or through the traditionally analyzed ergosterol-binding pathway in certain Candida species. scielo.br In silico studies have also proposed that the antifungal mechanism of 2-chloro-N-phenylacetamide could involve the inhibition of dihydrofolate reductase (DHFR). nih.gov

Nematicidal Activity: Phenylacetamide derivatives have also demonstrated nematicidal properties. nih.gov For instance, a study on N-phenylacetamide derivatives containing 4-arylthiazole moieties showed that some compounds exhibited excellent nematicidal activity against the root-knot nematode Meloidogyne incognita. nih.gov The specific mechanisms of action for these nematicidal phenylacetamides are still under investigation but are thought to involve disruption of essential physiological processes in the nematodes. nih.govresearchgate.nethorizonepublishing.com

Structure-Activity Relationship (SAR) Studies for Bioactive Analogs

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. Several SAR studies have been conducted on N-phenylacetamide derivatives to understand how different structural modifications influence their antimicrobial and other biological effects.

For a series of N-phenylacetamide derivatives containing a 4-arylthiazole moiety, the antibacterial activity was found to be influenced by the substituents on the aryl ring. nih.gov For example, the presence of a fluorine atom at the para position of the phenyl ring attached to the thiazole (B1198619) resulted in a compound with superior activity compared to the commercial bactericides bismerthiazol (B1226852) and thiodiazole copper. nih.gov

Table 1: Antibacterial Activity of Selected N-phenylacetamide Derivatives against Xanthomonas oryzae pv. oryzae (Xoo)

| Compound ID | R Group on Phenylacetamide | EC50 (µM) |

| A1 | N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl) | 156.7 |

| Bismerthiazol | (Commercial Control) | 230.5 |

| Thiodiazole Copper | (Commercial Control) | 545.2 |

| Data sourced from a study on N-phenylacetamide derivatives containing 4-arylthiazole moieties. nih.gov |

In the context of antifungal activity, SAR studies on 2-chloro-N-phenylacetamide derivatives have provided insights into the structural requirements for their action against various fungal pathogens. acs.orgacs.orgijaresm.com

For nematicidal activity, SAR studies on phenyl azide (B81097) derivatives, a related class of aromatic compounds, have shown that the nature and position of substituents on the phenyl ring significantly impact their efficacy against nematodes like Nacobbus aberrans. researchgate.net

**Table 2: Nematicidal Activity of Selected N-phenylacetamide Derivatives against *Meloidogyne incognita***

| Compound ID | R Group on Phenylacetamide | Mortality at 500 µg/mL (24h) | Mortality at 100 µg/mL (24h) |

| A23 | N-(4-((4-(3-(trifluoromethyl)phenyl)thiazol-2-yl)amino)phenyl)isobutyramide | 100% | 53.2% |

| Data sourced from a study on N-phenylacetamide derivatives containing 4-arylthiazole moieties. nih.gov |

Furthermore, SAR studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives as potential anticancer agents revealed that compounds with a nitro moiety exhibited higher cytotoxic effects compared to those with a methoxy (B1213986) moiety. nih.gov The position of the substituent on the N-phenyl ring also influenced the activity against different cancer cell lines. nih.gov

Table 3: Cytotoxic Activity of Selected 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives

| Compound ID | Substituent on N-phenyl ring | Cell Line | IC50 (µM) |

| 2b | m-nitro | PC3 | 52 |

| 2c | p-nitro | PC3 | 80 |

| 2c | p-nitro | MCF-7 | 100 |

| Imatinib (Control) | - | PC3 | 40 |

| Imatinib (Control) | - | MCF-7 | 98 |

| Data sourced from a study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives. nih.gov |

These SAR studies are instrumental in guiding the rational design of more potent and selective N-phenylacetamide-based therapeutic agents. researchgate.netresearchgate.netmdpi.com

Receptor Binding Profiling and Ligand Design Principles for N-(2,2-Dimethoxyethyl)-2-phenylacetamide Analogs

The receptor binding profiles of phenylacetamide analogs reveal a propensity for interaction with various targets within the central nervous system, among others. Structure-activity relationship (SAR) studies on these analogs have elucidated key principles for ligand design, offering a predictive lens through which to view the potential interactions of N-(2,2-Dimethoxyethyl)-2-phenylacetamide.

A notable class of phenylacetamide analogs, the N-(1-benzylpiperidin-4-yl)phenylacetamides, has been extensively studied as ligands for sigma (σ) receptors. acs.org These receptors are implicated in a variety of cellular functions and are targets for the development of treatments for neurological disorders and cancer. The unsubstituted N-(1-benzylpiperidin-4-yl)phenylacetamide displays high affinity for σ1 receptors. acs.org SAR studies on this series have shown that substitutions on the phenylacetamide aromatic ring significantly influence binding affinity and selectivity for σ1 and σ2 receptors. acs.org Generally, compounds with substituents at the 3-position of the phenyl ring exhibit higher affinity for both σ1 and σ2 receptors compared to their 2- and 4-substituted counterparts. acs.org Comparative molecular field analysis further suggests that the electrostatic properties of these substituents are a strong determinant of binding to σ1 receptors. researchgate.net

Another series of analogs, 2-amino-N-phenylacetamides, have been identified as inhibitors of Slack (Slo2.2, KCNT1) potassium channels. nih.gov These channels are crucial regulators of neuronal excitability, and their dysfunction has been linked to severe infantile epilepsy. nih.gov The initial hit compound, VU0606170, demonstrated low micromolar potency, and subsequent SAR studies explored modifications in five distinct regions of the molecule. nih.gov These studies revealed that the series has a relatively "flat" SAR, where significant structural changes often lead to a loss of activity, while more subtle modifications can maintain or slightly alter potency and selectivity. nih.gov

The table below summarizes the structure-activity relationships for a series of N-(1-benzylpiperidin-4-yl)phenylacetamide analogs at sigma receptors.

| Compound | Substitution on Phenylacetamide Ring | σ1 Receptor Affinity (Ki, nM) | σ2 Receptor Affinity (Ki, nM) |

|---|---|---|---|

| 1 | Unsubstituted | 3.90 | 240 |

| 9 | 3-Iodo | 0.87 | - |

| 5 | 3-Chloro | - | 14.6 |

| 29 | 4-Hydroxy | >1000 | - |

Data sourced from a study on N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives and their affinity for sigma receptors. acs.org

Furthermore, certain phenylacetamide derivatives have been investigated as sodium channel blockers. acs.orgnih.gov For these compounds, a key design principle is the lipophilicity of the amine portion of the molecule, with increased lipophilicity correlating with more potent sodium channel blockade. The presence of a phenyl ring near the amine also enhances inhibitory potency. acs.org

Cellular and Molecular Mechanisms of Action of Bioactive Derivatives (Focus on pathways and targets)

The cellular and molecular mechanisms of action of bioactive phenylacetamide derivatives are intrinsically linked to their receptor targets.

For analogs targeting sigma receptors, the mechanisms are multifaceted. Sigma-1 receptors are chaperone proteins located at the endoplasmic reticulum-mitochondrion interface and are involved in regulating intracellular calcium signaling, ion channel activity, and neuronal plasticity. Ligand binding to sigma-1 receptors can modulate these processes, which may underlie the potential therapeutic effects in neurodegenerative diseases and psychiatric disorders.

In the case of 2-amino-N-phenylacetamide analogs that inhibit Slack potassium channels, the mechanism involves the direct blockade of the ion channel. nih.gov These channels are activated by intracellular sodium and contribute to the afterhyperpolarization of neurons, thus regulating their firing rate. nih.gov By inhibiting these channels, these compounds can reduce neuronal excitability, which is a key mechanism for their potential antiepileptic effects. nih.gov

Phenylacetamide derivatives that act as sodium channel blockers exert their effects by physically occluding the ion-conducting pore of voltage-gated sodium channels. nih.gov This action inhibits the influx of sodium ions into neurons, which is necessary for the initiation and propagation of action potentials. This mechanism is the basis for their use as local anesthetics and their investigation as neuroprotective agents. nih.gov

Some phenylacetamide derivatives have also been explored as potential anticancer agents. For example, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have shown cytotoxic effects against cancer cell lines, although the specific molecular mechanisms have not been fully elucidated. nih.gov It is known that some anticancer drugs function by inducing apoptosis or inhibiting cell cycle progression, and it is possible that these phenylacetamide derivatives operate through similar pathways.

Metabolite Identification and Metabolic Pathways of N-(2,2-Dimethoxyethyl)-2-phenylacetamide Derivatives

The metabolism of xenobiotics, including drugs, generally proceeds through Phase I and Phase II reactions. wikipedia.orgyoutube.com Phase I reactions introduce or expose functional groups, while Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion. upol.cz

The phenylacetamide moiety is likely to undergo hydrolysis of the amide bond, a common Phase I reaction, to yield phenylacetic acid and 2,2-dimethoxyethylamine. Phenylacetic acid is a known metabolite in humans and other organisms. It can be activated to its coenzyme A thioester, phenylacetyl-CoA. nih.gov In humans, phenylacetyl-CoA is then typically conjugated with glutamine to form phenylacetylglutamine, which is excreted in the urine. In bacteria, phenylacetyl-CoA can be further metabolized through a unique aerobic degradation pathway involving epoxidation of the aromatic ring. nih.gov

The 2,2-dimethoxyethyl moiety presents several possibilities for metabolism. The ether linkages are potential sites for O-dealkylation, a reaction often catalyzed by cytochrome P450 enzymes. youtube.com This could lead to the formation of methoxyacetaldehyde (B81698) and methanol (B129727). Methoxyacetaldehyde could then be oxidized to methoxyacetic acid. Studies on related compounds containing a 2-methoxyethyl group, such as 2-methoxyethanol, have identified methoxyacetic acid as a major metabolite. nih.gov Further metabolism of the dimethoxy structure could also occur. For instance, the metabolism of bis(2-methoxyethyl) ether in rats yields (2-methoxyethoxy)acetic acid as the principal metabolite, with methoxyacetic acid as a minor metabolite. nih.gov

The table below outlines the predicted primary metabolites of N-(2,2-Dimethoxyethyl)-2-phenylacetamide based on the metabolism of its structural components.

| Precursor Moiety | Predicted Primary Metabolite(s) | Metabolic Reaction Type |

|---|---|---|

| Phenylacetamide | Phenylacetic acid | Amide Hydrolysis (Phase I) |

| Phenylacetic acid | Phenylacetyl-CoA | Acyl-CoA Synthetase (Phase I) |

| Phenylacetyl-CoA | Phenylacetylglutamine | Conjugation with Glutamine (Phase II) |

| 2,2-Dimethoxyethyl | Methoxyacetic acid | O-Dealkylation, Oxidation (Phase I) |

It is also plausible that the intact molecule could undergo hydroxylation on the phenyl ring as a Phase I metabolic step, followed by conjugation reactions (Phase II), such as glucuronidation or sulfation, on the newly introduced hydroxyl group. youtube.com The exact metabolic profile would need to be determined through dedicated in vitro and in vivo studies.

Applications in Materials Science and Emerging Technologies

Incorporation into Functional Materials for Enhanced Properties

Consequently, with no data on its use in polymer synthesis, there is also no information regarding the incorporation of N-(2,2-Dimethoxyethyl)-2-phenylacetamide into functional materials. Therefore, any potential enhancements to material properties such as mechanical strength, thermal stability, or chemical resistance are purely speculative. While functional polymers are a significant area of research for creating materials with tailored characteristics, the contribution of this specific compound has not been explored or reported. 20.210.105

Advanced Coating and Resin Formulations Utilizing N-(2,2-Dimethoxyethyl)-2-phenylacetamide Derivatives

The search for applications of N-(2,2-Dimethoxyethyl)-2-phenylacetamide and its derivatives in the field of advanced coatings and resins has also returned no results. Amide-containing compounds can be used in resin formulations to improve adhesion and other properties, but there are no specific examples or research findings related to N-(2,2-Dimethoxyethyl)-2-phenylacetamide in this context.

Future Research Directions and Unaddressed Challenges

Development of Novel and Highly Sustainable Synthetic Methodologies for N-(2,2-Dimethoxyethyl)-2-phenylacetamide

The traditional synthesis of amides, including N-(2,2-Dimethoxyethyl)-2-phenylacetamide, often involves the use of stoichiometric activating agents and hazardous solvents, leading to significant waste generation. A key future direction is the development of greener and more sustainable synthetic routes. Biocatalytic methods, for instance, present a promising alternative. The use of whole cells of organisms like Candida parapsilosis has been shown to effectively catalyze the N-acylation of aromatic amines, offering mild reaction conditions and high conversion rates. lookchem.com This approach, which can utilize in-situ generated acetyl donors, could be adapted for the synthesis of the target molecule. lookchem.com

Another avenue for sustainable synthesis is the direct amidation of phenylacetic acid with 2,2-dimethoxyethanamine. Catalytic methods using solid supports like silica (B1680970) gel, potentially under microwave irradiation, have shown promise for the synthesis of other N-phenylacetamides and could be optimized for this specific reaction. chemicalbook.com The development of continuous flow processes using heterogeneous catalysts is another area ripe for exploration, which could offer improved efficiency and safety. chemicalbook.com

| Synthetic Approach | Potential Advantages | Key Challenges |

| Biocatalysis | Mild reaction conditions, high selectivity, reduced waste. | Enzyme stability and activity for the specific substrates, process scale-up. |

| Direct Catalytic Amidation | Atom economy, avoidance of hazardous reagents. | Catalyst efficiency and reusability, reaction kinetics for the specific amine. |

| Continuous Flow Synthesis | Enhanced heat and mass transfer, improved safety, potential for automation. | Reactor design and optimization, catalyst lifetime under flow conditions. |

Advanced Characterization of N-(2,2-Dimethoxyethyl)-2-phenylacetamide Polymorphs and Solid-State Properties

The solid-state properties of a chemical compound are dictated by its crystalline form, and the existence of multiple crystalline forms, or polymorphs, can have significant implications for its physical and chemical behavior. For amide-containing compounds, polymorphism is a common phenomenon, often arising from different intermolecular hydrogen-bonding arrangements. nih.govhmdb.ca For instance, glycolanilide, a simple organic amide, exhibits two polymorphic forms that differ in their hydrogen-bonding networks, leading to variations in stability. nih.govhmdb.ca

A significant unaddressed challenge for N-(2,2-Dimethoxyethyl)-2-phenylacetamide is the systematic investigation of its potential for polymorphism. Future research should focus on comprehensive screening for different crystalline forms using various crystallization techniques. Advanced characterization methods such as single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and solid-state NMR spectroscopy will be crucial in identifying and characterizing these polymorphs. Understanding the thermodynamic relationships between different polymorphs is essential for controlling the solid-state form of the final product.

Deeper Elucidation of Complex Reaction Mechanisms and Catalytic Pathways

A thorough understanding of the reaction mechanisms underlying the synthesis of N-(2,2-Dimethoxyethyl)-2-phenylacetamide is fundamental for process optimization and the development of more efficient catalysts. The acylation of 2,2-dimethoxyethanamine with a derivative of phenylacetic acid likely proceeds through a nucleophilic acyl substitution mechanism. The acetal (B89532) group in the amine reactant adds a layer of complexity that warrants detailed investigation. arctomsci.com

Future research should employ a combination of experimental and computational techniques to elucidate the reaction pathway. Kinetic studies can provide insights into the rate-determining steps, while isotopic labeling studies can help trace the movement of atoms throughout the reaction. Computational modeling, particularly using Density Functional Theory (DFT), can be used to map the potential energy surface of the reaction, identify transition states, and calculate activation energies for different proposed mechanisms. ncats.io This deeper understanding will be instrumental in designing catalysts that can lower the activation barriers and improve reaction efficiency.

Computational Design and Predictive Modeling of Enhanced N-(2,2-Dimethoxyethyl)-2-phenylacetamide Derivatives with Specific Reactivities

Computational chemistry offers powerful tools for the rational design of new molecules with desired properties, bypassing the need for extensive and often costly trial-and-error synthesis. For N-(2,2-Dimethoxyethyl)-2-phenylacetamide, computational methods can be employed to design derivatives with enhanced or specific reactivities. Techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking have been successfully applied to other phenylacetamide derivatives to predict their biological activities. chemsynthesis.comspectrabase.comnih.gov